molecular formula C15H19N3O3S B2389107 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 2177365-64-7

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2389107
CAS No.: 2177365-64-7
M. Wt: 321.4
InChI Key: OTVTYSKDWNANFG-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that features a unique combination of heterocyclic structures This compound contains a thiophene ring, a pyrrolidine ring, and a piperazine-2,3-dione moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry for the treatment of various human diseases . Thiophene derivatives, another key component of the compound, have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The pyrrolidine ring, a key component of the compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

For instance, thiophene derivatives have been used in the advancement of organic semiconductors .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

For example, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the construction of the pyrrolidine ring, and finally the formation of the piperazine-2,3-dione structure. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is unique due to its combination of three distinct heterocyclic structures

Properties

IUPAC Name

1-ethyl-4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-16-7-8-18(14(20)13(16)19)15(21)17-6-5-11(10-17)12-4-3-9-22-12/h3-4,9,11H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVTYSKDWNANFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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